molecular formula C10H12ClN3O B2658599 3-(3-aminophenyl)-2-methyl-3,5-dihydro-4{H}-imidazol-4-one CAS No. 1443278-94-1

3-(3-aminophenyl)-2-methyl-3,5-dihydro-4{H}-imidazol-4-one

Cat. No.: B2658599
CAS No.: 1443278-94-1
M. Wt: 225.68
InChI Key: WHWVUDNBHQCLNR-UHFFFAOYSA-N
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Description

3-(3-aminophenyl)-2-methyl-3,5-dihydro-4{H}-imidazol-4-one is a compound of interest in various fields of scientific research due to its unique chemical structure and properties This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and an aminophenyl group, which is a benzene ring substituted with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-aminophenyl)-2-methyl-3,5-dihydro-4{H}-imidazol-4-one can be achieved through several synthetic routes. One common method involves the condensation of 3-aminobenzaldehyde with 2-methylimidazole under acidic conditions. The reaction typically proceeds as follows:

  • Dissolve 3-aminobenzaldehyde and 2-methylimidazole in a suitable solvent, such as ethanol.
  • Add a catalytic amount of an acid, such as hydrochloric acid, to the reaction mixture.
  • Heat the reaction mixture under reflux for several hours.
  • Cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-aminophenyl)-2-methyl-3,5-dihydro-4{H}-imidazol-4-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

3-(3-aminophenyl)-2-methyl-3,5-dihydro-4{H}-imidazol-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of 3-(3-aminophenyl)-2-methyl-3,5-dihydro-4{H}-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(3-aminophenyl)-2-methylimidazole: Lacks the dihydro component of the imidazole ring.

    3-(4-aminophenyl)-2-methyl-3,5-dihydro-4{H}-imidazol-4-one: Similar structure but with the amino group in a different position on the aromatic ring.

    2-methyl-3,5-dihydro-4{H}-imidazol-4-one: Lacks the aminophenyl group.

Uniqueness

3-(3-aminophenyl)-2-methyl-3,5-dihydro-4{H}-imidazol-4-one is unique due to the presence of both the aminophenyl group and the dihydroimidazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(3-aminophenyl)-2-methyl-4H-imidazol-5-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c1-7-12-6-10(14)13(7)9-4-2-3-8(11)5-9;/h2-5H,6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWVUDNBHQCLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCC(=O)N1C2=CC=CC(=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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